molecular formula C11H17ClFN B3078239 N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride CAS No. 1050076-09-9

N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride

Cat. No. B3078239
CAS RN: 1050076-09-9
M. Wt: 217.71 g/mol
InChI Key: VOSUEWXAIUNONM-UHFFFAOYSA-N
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Description

“N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride” is a chemical compound with the CAS Number: 1049773-83-2 . It has a molecular weight of 203.69 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C10H14FN.ClH/c1-2-7-12-8-9-5-3-4-6-10 (9)11;/h3-6,12H,2,7-8H2,1H3;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 203.69 .

Scientific Research Applications

Synthesis and Chemical Applications

Research on related compounds includes efforts towards practical synthesis methods for complex molecules. For example, the development of a practical synthesis for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, underscores the importance of efficient chemical synthesis techniques in producing compounds with potential pharmacological applications (Qiu et al., 2009). These methodologies can offer insights into the synthesis pathways that might be relevant for compounds like "N-(2-Fluorobenzyl)-2-methyl-2-propanamine hydrochloride".

Environmental Presence and Impact

Another area of research involves the environmental occurrence and impact of chemical compounds, particularly those used in pharmaceuticals and personal care products. For instance, the review on the occurrence, fate, and behavior of parabens in aquatic environments highlights the environmental persistence and potential ecological effects of widely used preservative compounds (Haman et al., 2015). This research is relevant for understanding the environmental considerations associated with the production and use of a wide variety of chemical compounds, including potentially "this compound".

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-11(2,3)13-8-9-6-4-5-7-10(9)12;/h4-7,13H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSUEWXAIUNONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=CC=C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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